molecular formula C14H13BrClNO4S B4725477 N-(4-bromo-3-chlorophenyl)-3,4-dimethoxybenzenesulfonamide

N-(4-bromo-3-chlorophenyl)-3,4-dimethoxybenzenesulfonamide

Cat. No. B4725477
M. Wt: 406.7 g/mol
InChI Key: SWXJFILLKRNBNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-3-chlorophenyl)-3,4-dimethoxybenzenesulfonamide, commonly known as BCS-1, is a chemical compound that has gained significant attention in the field of scientific research. It is a sulfonamide derivative that has been synthesized using various methods and has shown potential in various applications.

Mechanism of Action

The exact mechanism of action of BCS-1 is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. BCS-1 has also been found to inhibit the activity of bacterial enzymes, leading to the inhibition of bacterial growth. Additionally, BCS-1 has been reported to inhibit the production of pro-inflammatory cytokines, reducing inflammation.
Biochemical and Physiological Effects:
BCS-1 has been reported to exhibit various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. BCS-1 has also been reported to inhibit the activity of bacterial enzymes, leading to the inhibition of bacterial growth. Additionally, BCS-1 has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

BCS-1 has several advantages for lab experiments. It is relatively easy to synthesize and has been reported to exhibit potent anticancer, antibacterial, and anti-inflammatory activity in vitro. However, the limitations of BCS-1 include its low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, the exact mechanism of action of BCS-1 is not fully understood, which can limit its potential applications.

Future Directions

There are several future directions for the research and development of BCS-1. One potential direction is the optimization of the synthesis method to improve the yield and purity of BCS-1. Additionally, further studies are needed to elucidate the exact mechanism of action of BCS-1 and its potential applications in the treatment of cancer, bacterial infections, and inflammatory diseases. Further research is also needed to investigate the pharmacokinetics and toxicity of BCS-1 in vivo to determine its potential as a drug candidate.
Conclusion:
In conclusion, BCS-1 is a sulfonamide derivative that has shown promising results in various scientific research applications. It has been reported to exhibit potent anticancer, antibacterial, and anti-inflammatory activity in vitro. However, further research is needed to elucidate the exact mechanism of action of BCS-1 and its potential applications in the treatment of various diseases. The optimization of the synthesis method and the investigation of the pharmacokinetics and toxicity of BCS-1 in vivo are also important future directions for the research and development of this compound.

Scientific Research Applications

BCS-1 has shown promising results in various scientific research applications. It has been reported to exhibit anticancer activity in vitro against various cancer cell lines, including breast, lung, and colon cancer. BCS-1 has also been found to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. Additionally, BCS-1 has been reported to exhibit anti-inflammatory activity in vitro, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

N-(4-bromo-3-chlorophenyl)-3,4-dimethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrClNO4S/c1-20-13-6-4-10(8-14(13)21-2)22(18,19)17-9-3-5-11(15)12(16)7-9/h3-8,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWXJFILLKRNBNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Br)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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